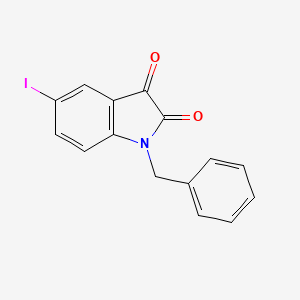

1-Benzyl-5-iodoindoline-2,3-dione

Descripción

1-Benzyl-5-iodoindoline-2,3-dione is an indole-derived compound featuring a benzyl group at the N1 position and an iodine atom at the C5 position of the indoline-2,3-dione scaffold. Its synthesis is typically achieved through substitution reactions, yielding a crystalline solid. Reported physical properties vary: one study describes it as a red solid with a melting point (m.p.) of 164–165°C and an 88% yield , while another reports it as an orange solid with a higher m.p. of 198–200°C and 90% yield . These discrepancies may arise from differences in synthetic conditions, purification methods, or polymorphic forms.

Key spectroscopic data include:

Propiedades

Fórmula molecular |

C15H10INO2 |

|---|---|

Peso molecular |

363.15 g/mol |

Nombre IUPAC |

1-benzyl-5-iodoindole-2,3-dione |

InChI |

InChI=1S/C15H10INO2/c16-11-6-7-13-12(8-11)14(18)15(19)17(13)9-10-4-2-1-3-5-10/h1-8H,9H2 |

Clave InChI |

GXSCFBFBNQZZJL-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)I)C(=O)C2=O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Benzyl-5-iodoindole-2,3-dione can be synthesized through several synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core. Subsequent iodination and benzyl group introduction steps are then employed to achieve the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis of 1-benzyl-5-iodoindole-2,3-dione may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: 1-Benzyl-5-iodoindole-2,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be performed using iodine or other halogens.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of indole derivatives with reduced functional groups.

Substitution: Introduction of different substituents at the indole core.

Aplicaciones Científicas De Investigación

1-Benzyl-5-iodoindole-2,3-dione has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound exhibits biological activity, making it useful in studying enzyme inhibitors and receptor binding.

Medicine: Potential therapeutic applications include anticancer and antimicrobial properties.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism by which 1-benzyl-5-iodoindole-2,3-dione exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Structural and Physical Properties

The following table compares 1-Benzyl-5-iodoindoline-2,3-dione with structurally related indoline-2,3-dione derivatives:

Key Observations :

- Substituent Effects on m.p. : The iodine atom (larger, polarizable) in the target compound correlates with higher m.p. compared to bromo analogs (e.g., 105°C for 1-Benzyl-5-bromoindoline-2,3-dione vs. 164–200°C for the iodo derivative).

- Yield Variations : Brominated derivatives exhibit lower yields (50% ) compared to iodinated analogs (88–90% ), possibly due to differences in halogen reactivity during synthesis.

Spectroscopic and Electronic Differences

- NMR Shifts :

- The benzyl group’s -CH₂- protons resonate at δ ~4.88–4.92 , distinct from ethyl (-CH₂- δ ~4.92 ) or acetyl (-CH₃ δ ~2.10 ) substituents.

- Aromatic proton shifts vary with halogen electronegativity: iodine’s electron-withdrawing effect deshields adjacent protons, causing downfield shifts compared to bromine .

- Mass Spectrometry: The iodo substituent increases molecular weight significantly (e.g., [M + H]⁺ = 363 vs. 322.3 for a non-iodinated analog ).

Notes on Discrepancies and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.